2-Aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride
Overview
Description
2-Aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride is an organic compound with the molecular formula C9H10Cl2N4. It is a white solid that is soluble in water. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Similar compounds with an imidazo[1,2-a]pyridine core have been reported to target the kras g12c protein .
Mode of Action
Compounds with a similar structure have been synthesized as covalent inhibitors, suggesting a potential for covalent binding to their targets .
Biochemical Pathways
Compounds with similar structures have been associated with the phosphatidylinositol 3-kinase (pi3k) signaling pathway, which is often associated with tumorigenesis and progression .
Result of Action
Compounds with similar structures have been associated with anti-cancer effects due to their potential to inhibit key proteins involved in cancer progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride typically involves the reaction of imidazo[1,2-a]pyridine derivatives with aminomethylating agents. The reaction conditions often require an inert atmosphere and room temperature to ensure the stability of the compound .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve the use of high-purity reagents and controlled reaction environments to prevent contamination and degradation of the product .
Chemical Reactions Analysis
Types of Reactions
2-Aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[1,2-a]pyridine-6-carboxylic acid derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
2-Aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is utilized in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and advanced materials
Comparison with Similar Compounds
Similar Compounds
- 2-Aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile
- 2-Aminomethyl-imidazo[1,2-a]pyridine-6-carboxylic acid
- 2-Aminomethyl-imidazo[1,2-a]pyridine-6-methyl ester
Uniqueness
2-Aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it particularly valuable in specialized research applications and industrial processes .
Properties
IUPAC Name |
2-(aminomethyl)imidazo[1,2-a]pyridine-6-carbonitrile;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4.2ClH/c10-3-7-1-2-9-12-8(4-11)6-13(9)5-7;;/h1-2,5-6H,4,11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHOYQXNOHSLBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1C#N)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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